![molecular formula C21H22O4 B11709221 4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate](/img/structure/B11709221.png)
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is an organic compound known for its unique chemical structure and properties. This compound is often used in the field of liquid crystalline elastomers due to its ability to form stable mesophases over a wide temperature range . Its molecular formula is C({18})H({18})O(_{4}), and it is characterized by the presence of two but-3-en-1-yloxy groups attached to a phenyl and benzoate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 4-(but-3-en-1-yloxy)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate involves its ability to form liquid crystalline phases. These phases are characterized by a high degree of molecular order, which imparts unique mechanical and thermal properties to the material. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of stable mesophases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl 4-(but-3-en-1-yloxy)benzoate: Similar in structure but with a methoxy group instead of a hydrogen atom on the phenyl ring.
4-(But-3-en-1-yloxy)phenylmethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is unique due to its ability to form stable liquid crystalline phases over a wide temperature range. This property makes it particularly valuable in the development of advanced materials with specific mechanical and thermal properties .
Eigenschaften
Molekularformel |
C21H22O4 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(4-but-3-enoxyphenyl) 4-but-3-enoxybenzoate |
InChI |
InChI=1S/C21H22O4/c1-3-5-15-23-18-9-7-17(8-10-18)21(22)25-20-13-11-19(12-14-20)24-16-6-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |
InChI-Schlüssel |
GATJFAOWTVFOGS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.